3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile
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Overview
Description
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile is a complex organic compound that features an isoxazole ring, a chlorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the cycloaddition reaction between a nitrile oxide and an alkyne, catalyzed by copper (I) or ruthenium (II) compounds . The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, while the piperazine moiety is added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile involves its interaction with specific molecular targets. The isoxazole ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenylisoxazole: Similar in structure but lacks the piperazine moiety.
[5-(2-Chlorophenyl)isoxazol-3-yl]methylamine: Shares the isoxazole and chlorophenyl groups but differs in the side chain.
Uniqueness
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19ClN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C18H19ClN4O/c1-22-6-8-23(9-7-22)13-14(12-20)10-15-11-18(24-21-15)16-4-2-3-5-17(16)19/h2-5,10-11H,6-9,13H2,1H3/b14-10- |
InChI Key |
AONNQGOPAACQCO-UVTDQMKNSA-N |
Isomeric SMILES |
CN1CCN(CC1)C/C(=C\C2=NOC(=C2)C3=CC=CC=C3Cl)/C#N |
Canonical SMILES |
CN1CCN(CC1)CC(=CC2=NOC(=C2)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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